molecular formula C12H14O B13596449 4-(2-Ethylphenyl)but-3-en-2-one

4-(2-Ethylphenyl)but-3-en-2-one

Cat. No.: B13596449
M. Wt: 174.24 g/mol
InChI Key: KMAGAJXFAHGUCF-CMDGGOBGSA-N
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Description

4-(2-Ethylphenyl)but-3-en-2-one is an organic compound with a molecular formula of C12H14O It is a member of the butenone family, characterized by the presence of a butenone backbone with an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the use of a Grignard reaction. In this method, ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an ether solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Ethylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through hydrogen bonding and van der Waals forces, which influence its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Ethylphenyl)but-3-en-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(2-ethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+

InChI Key

KMAGAJXFAHGUCF-CMDGGOBGSA-N

Isomeric SMILES

CCC1=CC=CC=C1/C=C/C(=O)C

Canonical SMILES

CCC1=CC=CC=C1C=CC(=O)C

Origin of Product

United States

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